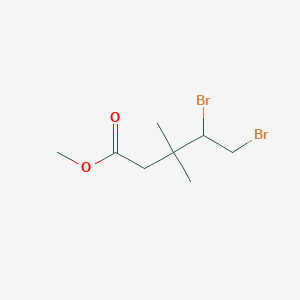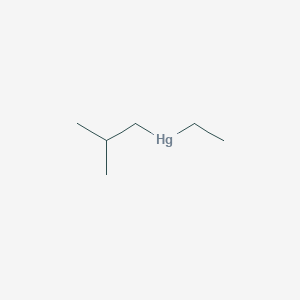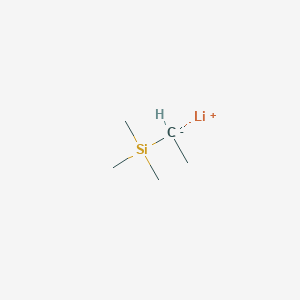
lithium;ethyl(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;ethyl(trimethyl)silane is an organosilicon compound that features a lithium atom bonded to an ethyl group and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethyl(trimethyl)silane typically involves the reaction of ethyl(trimethyl)silane with a lithium reagent. One common method is the reaction of ethyl(trimethyl)silane with lithium metal in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;ethyl(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Triethylamine and lithium diisopropylamide: Used in substitution reactions.
Nickel catalysts: Used in coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of organosilicon compounds .
Applications De Recherche Scientifique
Lithium;ethyl(trimethyl)silane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound is used in the production of silicon-based materials with unique properties.
Polymer Chemistry: It plays a role in the polymerization of olefins and epoxides.
Biological Research: It is used in the study of silicon-based biocompatible materials.
Mécanisme D'action
The mechanism of action of lithium;ethyl(trimethyl)silane involves the transfer of the lithium atom to a target molecule, facilitating various chemical transformations. The compound can act as a nucleophile, attacking electrophilic centers in organic molecules. The trimethylsilyl group provides steric protection, enhancing the selectivity of the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the ethyl group and lithium atom.
Triethylsilane: Contains an ethyl group but differs in the number of ethyl groups attached to the silicon atom.
Tris(trimethylsilyl)silane: Features three trimethylsilyl groups attached to a silicon atom.
Uniqueness
Lithium;ethyl(trimethyl)silane is unique due to the presence of both a lithium atom and a trimethylsilyl group, which imparts distinct reactivity and selectivity in chemical reactions. This combination makes it a valuable reagent in organic synthesis and material science .
Propriétés
Numéro CAS |
79158-44-4 |
|---|---|
Formule moléculaire |
C5H13LiSi |
Poids moléculaire |
108.2 g/mol |
Nom IUPAC |
lithium;ethyl(trimethyl)silane |
InChI |
InChI=1S/C5H13Si.Li/c1-5-6(2,3)4;/h5H,1-4H3;/q-1;+1 |
Clé InChI |
XGSBUUHNOUNTFY-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[CH-][Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


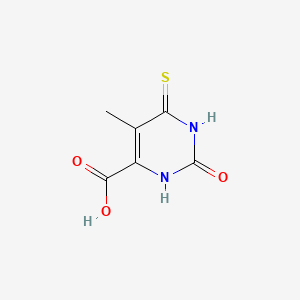
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)

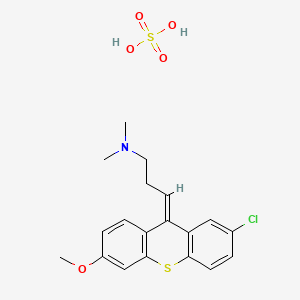

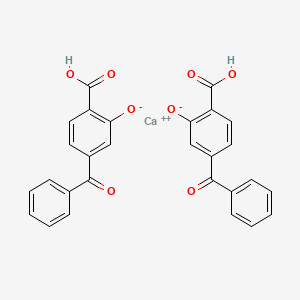

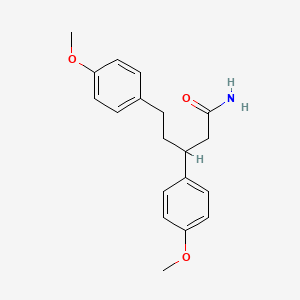
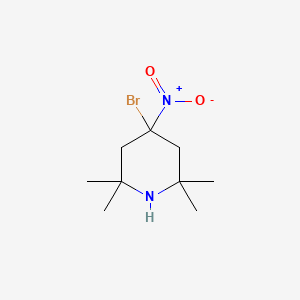

![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
